2-[(1R)-1-Hydroxyethyl]benzoic acid
Description
2-[(1R)-1-Hydroxyethyl]benzoic acid is a chiral benzoic acid derivative featuring a hydroxyethyl substituent at the ortho position of the aromatic ring. The (1R)-stereochemistry of the hydroxyethyl group distinguishes it from its enantiomer and influences its physicochemical and biological properties. Its structural flexibility allows for modifications that can modulate solubility, bioavailability, and target specificity .
Properties
CAS No. |
158169-17-6 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-[(1R)-1-hydroxyethyl]benzoic acid |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1 |
InChI Key |
GPBOXVCIWMHAJH-ZCFIWIBFSA-N |
SMILES |
CC(C1=CC=CC=C1C(=O)O)O |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1C(=O)O)O |
Canonical SMILES |
CC(C1=CC=CC=C1C(=O)O)O |
Synonyms |
Benzoic acid, 2-(1-hydroxyethyl)-, (R)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
2-[(1R)-1-Hydroxyethyl]benzoic Acid
- Core structure : Benzoic acid with a hydroxyethyl group at the ortho position.
- Key substituent : (1R)-configured hydroxyethyl group, enabling hydrogen bonding and chiral interactions.
2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid ()
- Core structure : Benzoic acid with a branched substituent containing benzamido, methoxy, and oxo groups.
- Key substituent : Aromatic benzamido group enhances molecular weight (MW: ~355 g/mol) and may reduce solubility compared to the hydroxyethyl analog .
2-(2-Ethoxy-2-oxoacetamido)benzoic Acid ()
- Core structure : Benzoic acid with an ethoxy-oxoacetamido side chain.
2-Acetylaminobenzoic Acid Methyl Ester (Av7) ()
Physicochemical Properties
Key observations :
- The hydroxyethyl group in the target compound provides a balance between hydrophilicity (logP = 1.2) and molecular weight, favoring better aqueous solubility than bulkier analogs like the benzamido derivative .
- Methyl/ethyl esterification (e.g., Av7) increases logP, enhancing lipid solubility but reducing water compatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
